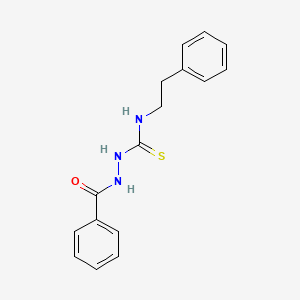
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a thioxomethyl hydrazide group through a phenylethylamine linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative, such as 2-aminobenzoic acid.
Introduction of the Phenylethylamine Group: The benzoic acid derivative is then reacted with phenylethylamine under appropriate conditions to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and its potential therapeutic applications.
Anthranilic acid derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is unique due to the presence of the thioxomethyl hydrazide group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds and makes it a valuable subject of scientific research.
Propiedades
Número CAS |
77516-55-3 |
|---|---|
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-benzamido-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C16H17N3OS/c20-15(14-9-5-2-6-10-14)18-19-16(21)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,21) |
Clave InChI |
LJADESLPXPBZRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)
![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
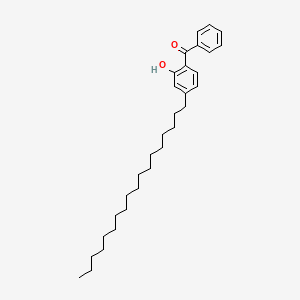
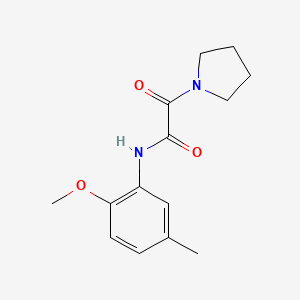



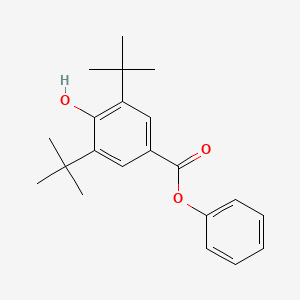

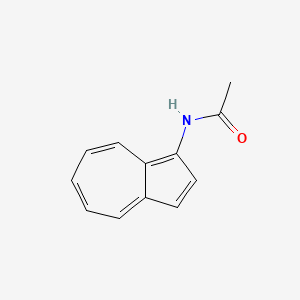
![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)

